p-Nitrophenyl ethyl octylphosphonate
Description
Structure
3D Structure
Properties
CAS No. |
3015-78-9 |
|---|---|
Molecular Formula |
C16H26NO5P |
Molecular Weight |
343.35 g/mol |
IUPAC Name |
1-[ethoxy(octyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H26NO5P/c1-3-5-6-7-8-9-14-23(20,21-4-2)22-16-12-10-15(11-13-16)17(18)19/h10-13H,3-9,14H2,1-2H3 |
InChI Key |
MPURXCAUNNEKMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of P Nitrophenyl Ethyl Octylphosphonate and Analogues
Established Synthetic Pathways for p-Nitrophenyl Phosphonate (B1237965) Esters
The synthesis of p-nitrophenyl phosphonate esters, including the specific target compound p-nitrophenyl ethyl octylphosphonate, is typically achieved through multi-step sequences that construct the phosphonate core and introduce the requisite ester and alkyl groups. The Michaelis-Arbuzov reaction is a cornerstone in forming the essential carbon-phosphorus (C-P) bond. organic-chemistry.orgjk-sci.comwikipedia.org This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, which, after rearrangement, yields a dialkyl phosphonate. chinesechemsoc.orgyoutube.com
Subsequent modifications are then required to introduce the p-nitrophenyl group. A general and widely applicable route involves the conversion of a dialkyl alkylphosphonate to a more reactive intermediate, such as a phosphonochloridate, which can then be coupled with p-nitrophenol. researchgate.net
| Reaction Type | Description | Key Reactants | Product | Reference(s) |
| Michaelis-Arbuzov Reaction | Forms a C-P bond by reacting a trialkyl phosphite with an alkyl halide. | Trialkyl phosphite, Alkyl halide | Dialkyl alkylphosphonate | organic-chemistry.orgjk-sci.comwikipedia.org |
| Chlorination & Coupling | Converts a phosphonic acid or ester into a phosphonochloridate for reaction with an alcohol. | Thionyl chloride (or PCl5), Alcohol/Phenol | Phosphonate ester | researchgate.netgoogle.com |
| Transesterification | Exchanges an alkoxy group on the phosphorus atom with a different alcohol, often catalyzed. | Diaryl phosphonate, Alcohol, Catalyst (e.g., sodium alkoxide) | Mixed aryl alkyl phosphonate | google.com |
| Atherton-Todd Reaction | Dehydrogenative coupling of an H-phosphinate with an alcohol. | H-phosphinate, Alcohol, Base, Halogen source (e.g., CCl4) | Phosphonate ester | nih.gov |
Strategies Involving p-Nitrophenol as a Key Reactant
The introduction of the p-nitrophenyl moiety is a critical step that often imparts specific chemical reactivity to the final molecule, particularly serving as a good leaving group in biochemical contexts. nih.govsemanticscholar.org A primary method involves the reaction of p-nitrophenol with a pre-formed phosphonochloridate intermediate, such as ethyl octylphosphonochloridate. This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. tamu.edugoogle.com
Another approach is the reaction of p-nitrophenol with a phosphonic dichloride (e.g., octylphosphonic dichloride). researchgate.net Careful control of stoichiometry allows for the sequential addition of the ethoxy and p-nitrophenoxy groups. For instance, reacting the dichloride with one equivalent of ethanol (B145695) followed by one equivalent of p-nitrophenol can yield the desired mixed ester.
A patent describes a general method for synthesizing phosphonate esters where a methyl phosphonate is coupled with an alcohol (like p-nitrophenol) using a dialkylazodicarboxylate and triphenylphosphine, followed by selective demethylation. google.com
Approaches for Introducing Ethyl and Octyl Moieties
The ethyl and octyl groups in this compound are introduced through distinct and well-established reactions.
Introduction of the Octyl Group: The octyl group, directly attached to the phosphorus atom, is most commonly introduced via the Michaelis-Arbuzov reaction. mdpi.com In a typical synthesis, triethyl phosphite is reacted with an octyl halide (e.g., 1-bromooctane (B94149) or 1-iodooctane) at elevated temperatures. chinesechemsoc.orgyoutube.com This reaction forms diethyl octylphosphonate, a key precursor for subsequent steps. Radical alternatives to the traditional thermal Arbuzov reaction have also been developed, allowing the reaction to proceed at room temperature with a broader substrate scope. chinesechemsoc.org
Introduction of the Ethyl Group: The ethyl group is part of the ester linkage (P-O-Et). If the synthesis begins with triethyl phosphite in the Arbuzov reaction, two ethyl ester groups are already present in the resulting diethyl octylphosphonate. researchgate.net One of these can be selectively cleaved, often by hydrolysis or using specific reagents like trimethylsilyl (B98337) bromide, to produce a monoester phosphonic acid. google.com This monoester can then be re-esterified or converted to a phosphonochloridate to introduce the p-nitrophenyl group. Alternatively, starting with a mixed phosphite, such as diethyl p-nitrophenyl phosphite, and reacting it with an octyl halide could theoretically form the target compound, but managing the selectivity of the Arbuzov rearrangement can be challenging. A more controlled approach involves the synthesis of monoalkyl phosphonic derivatives which are then alkylated to form dialkyl alkylphosphonates, a method that allows for the introduction of different alkoxy groups. researchgate.net
Stereoselective Synthesis of Phosphonate Esters and Diastereomers
The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers. The synthesis of enantiomerically pure or enriched phosphonates is a significant challenge in organophosphorus chemistry, often requiring specialized asymmetric methods. mdpi.comresearchgate.net These methods can control chirality at either the phosphorus center or at a carbon atom within one of the alkyl groups. mdpi.comrsc.org
Key strategies for stereoselective synthesis include:
Use of Chiral Auxiliaries: Chiral alcohols like menthol (B31143) or TADDOL can be attached to the phosphorus atom to create diastereomeric intermediates. rsc.orgresearchgate.net Subsequent reactions, such as additions to imines or alkenes, proceed with diastereoselectivity influenced by the chiral auxiliary, which can later be removed. rsc.org
Asymmetric Catalysis: Transition metal complexes with chiral ligands or chiral organocatalysts can catalyze reactions to produce chiral phosphonates with high enantioselectivity. mdpi.commdpi.com For example, the asymmetric hydrogenation of α,β-unsaturated phosphonates using a Rhodium complex with a chiral phosphine (B1218219) ligand can produce chiral phosphonates with excellent enantiomeric excess (ee). acs.org
Kinetic Resolution: Enzymes or chiral catalysts can be used to selectively react with one enantiomer in a racemic mixture of a phosphonate precursor, allowing for the separation of the unreacted, enantiomerically enriched substrate. nih.govtamu.edumdpi.com
Control of Chirality at Phosphorus and Carbon Centers
Achieving stereochemical control is paramount for applications where specific stereoisomers exhibit different biological activities.
Control of P-Chirality: The synthesis of P-stereogenic compounds is challenging. mdpi.comdoaj.org One successful approach involves the dynamic kinetic resolution of racemic H-phosphinates coupled with nucleophilic alcohols in the presence of a chiral catalyst. nih.govmdpi.com This method can produce chiral phosphonate products with modest to good enantioselectivity. Another strategy is the palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromo arylphosphonates to create P-chiral biaryl phosphonates, which can serve as precursors to other P-chiral compounds. rsc.org The conversion of chiral phosphonates to their thionoanalogues using reagents like Lawesson's reagent or P₄S₁₀ has been shown to proceed with retention of configuration at the phosphorus center. rsc.org
Control of C-Chirality: When a chiral center exists on one of the carbon backbones (e.g., if a substituted octyl chain were used), its stereochemistry can be controlled using various asymmetric reactions. The phospha-Michael reaction, which involves the addition of phosphorus nucleophiles to activated alkenes, can be rendered stereoselective by using chiral catalysts. mdpi.com Similarly, the phospha-aldol (Abramov reaction) and phospha-Mannich reactions are powerful tools for creating chiral α-hydroxyalkylphosphonates and α-aminoalkylphosphonates, respectively. mdpi.com
| Method | Chirality Controlled | Description | Typical Outcome | Reference(s) |
| Chiral Auxiliaries (e.g., menthol) | P- and C-Chirality | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | High diastereomeric excess (de) | rsc.orgrsc.org |
| Asymmetric Hydrogenation | C-Chirality | A chiral catalyst (e.g., Rh/f-spiroPhos) selectively hydrogenates one face of a prochiral unsaturated phosphonate. | High enantiomeric excess (up to 99.9% ee) | acs.org |
| Chiral Nucleophilic Catalysis | P-Chirality | A chiral catalyst is used in the coupling of a racemic H-phosphinate with an alcohol. | Modest enantioselectivity (up to 62% ee) | nih.govmdpi.com |
| Phospha-Michael Addition | C-Chirality | Asymmetric addition of a phosphorus nucleophile to an activated alkene, catalyzed by a chiral base or acid. | High enantioselectivity (up to 98% ee) | mdpi.com |
Derivatization for Specific Research Applications
p-Nitrophenyl phosphonates are highly valued in biochemical and medicinal chemistry research, primarily as inhibitors of enzymes, particularly serine hydrolases. tandfonline.comnih.gov The design of these molecules as chemical probes or potential therapeutics hinges on the principle of mechanism-based inhibition.
The p-nitrophenyl group functions as an excellent leaving group, mimicking the scissile peptide or ester bond of a natural substrate. When the inhibitor binds to the active site of a serine hydrolase (like acetylcholinesterase or chymotrypsin), the active site serine residue attacks the electrophilic phosphorus atom. nih.gov This leads to the expulsion of p-nitrophenol and the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme. researchgate.net
Derivatization of the parent structure allows for the fine-tuning of inhibitory potency and selectivity:
Enzyme Inhibition Studies: By systematically varying the alkyl groups (the ethyl and octyl moieties), researchers can probe the topology and steric constraints of an enzyme's active site. For example, the length and branching of the octyl chain can be modified to optimize binding in hydrophobic pockets adjacent to the active site. The ethyl ester group can also be changed to alter solubility and reactivity. A study comparing various p-nitrophenylethyl alkylphosphonates showed that inhibitory activity against the C'1a component of complement was sensitive to the structure of the alkyl group. nih.gov
Chemical Probe Design: The phosphonate warhead, coupled with the p-nitrophenyl leaving group, makes these compounds ideal irreversible chemical probes for activity-based protein profiling (ABPP). By attaching reporter tags (like fluorophores or biotin) to the alkyl chains, these probes can be used to covalently label and identify active serine hydrolases in complex biological systems. The stability of the phosphonate C-P bond, compared to the labile O-P bond in phosphates, makes these compounds robust isosteric analogues of natural phosphate (B84403) substrates or mimics of tetrahedral transition states. researchgate.net
Enzymatic Interactions and Mechanistic Elucidation of P Nitrophenyl Ethyl Octylphosphonate
Mechanistic Biochemistry of Enzyme-Phosphonate Interactions
The interaction between phosphonates and their target enzymes is a complex process involving the formation of stable complexes and intricate chemical reactions within the enzyme's active site.
Organophosphonates, including p-nitrophenyl ethyl octylphosphonate, are known to act as potent inhibitors of serine hydrolases. The mechanism of inhibition typically involves the formation of a covalent adduct between the phosphorus atom of the phosphonate (B1237965) and a nucleophilic serine residue in the active site of the enzyme. This process mimics the formation of the tetrahedral intermediate during the hydrolysis of natural substrates.
The stability of this enzyme-inhibitor complex is a critical factor in the potency of the inhibitor. For many organophosphonates, the resulting phosphonylated enzyme is highly stable and resistant to hydrolysis, leading to effectively irreversible inhibition. The kinetics of the reactivation of inhibited enzymes, as studied with ethyl p-nitrophenyl ethylphosphonate and cholinesterase, provide indirect information about the stability of this covalent bond. nih.govnih.gov The rate of spontaneous reactivation is often very slow, and the ability of nucleophilic agents like oximes to displace the phosphonyl group depends on the specific chemical structure of the phosphonate and the architecture of the enzyme's active site.
The active sites of enzymes that interact with p-nitrophenyl phosphonates, such as serine proteases and esterases, are characterized by a catalytic triad (B1167595). This triad typically consists of three amino acid residues—serine, histidine, and aspartate (or glutamate)—that work in concert to facilitate catalysis.
The serine residue acts as the primary nucleophile, attacking the electrophilic phosphorus atom of the phosphonate. The histidine residue functions as a general base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity. The aspartate (or glutamate) residue serves to orient the histidine and stabilize the positive charge that develops on the histidine during the reaction.
The interaction of p-nitrophenyl phosphonates with the catalytic triad leads to the phosphonylation of the active site serine. This covalent modification effectively blocks the enzyme's catalytic machinery, preventing it from processing its natural substrates. The efficiency of this inhibition is influenced by the precise geometry of the active site and the chemical properties of the phosphonate, including the nature of the leaving group (p-nitrophenolate in this case) and the other substituents on the phosphorus atom.
To gain a deeper, atomistic understanding of the enzymatic reactions involving phosphonates, computational methods such as quantum mechanics/molecular mechanics (QM/MM) simulations are employed. These simulations allow researchers to model the chemical reactions occurring within the complex environment of an enzyme's active site.
QM/MM methods treat the core region of the reaction, including the substrate and the key active site residues, with the accuracy of quantum mechanics, while the surrounding protein and solvent are described using the more computationally efficient molecular mechanics force fields. This hybrid approach enables the study of reaction pathways, the characterization of transition states, and the calculation of activation energy barriers. diva-portal.orgnih.gov
For example, QM/MM simulations have been used to investigate the hydrolysis of other substrates, providing insights into the step-by-step mechanism, including the formation of intermediates and the roles of individual amino acid residues. nih.gov While specific QM/MM studies on this compound were not found in the provided search results, the application of these methods to similar systems suggests they would be invaluable for elucidating the detailed mechanism of its interaction with target enzymes. Such simulations could clarify the energetics of the phosphonylation reaction and the factors contributing to the stability of the resulting inhibited enzyme.
Structure-Activity Relationships in Enzyme Inhibition and Substrate Utilization
The biological activity of phosphonates is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how variations in the molecular structure of an inhibitor or substrate affect its interaction with an enzyme.
For phosphonate inhibitors, key structural features that influence their potency include:
The nature of the leaving group: A good leaving group, such as p-nitrophenolate, facilitates the nucleophilic attack by the active site serine.
The substituents on the phosphorus atom: The size, shape, and electronic properties of the ethyl and octyl groups in this compound will influence how the molecule fits into the enzyme's active site and its reactivity.
The stereochemistry at the phosphorus center: If the phosphorus atom is chiral, the two enantiomers can exhibit significantly different inhibitory activities due to the stereospecificity of the enzyme's active site.
A study on phosphonyl derivatives as inhibitors of serine β-lactamases demonstrated the importance of SAR. It was found that incorporating a specific amino side chain could increase the rate of inhibition by approximately 10,000-fold, indicating that modifications distant from the reactive phosphorus center can have a profound impact on inhibitory potency by enhancing binding affinity. nih.gov Conversely, certain structural changes can be detrimental to inhibition if they interfere with the proper positioning of the leaving group for the chemical reaction to occur. nih.gov
The study of ethyl p-nitrophenyl ethylphosphonate (armine) also contributes to SAR understanding. The reactivation kinetics of cholinesterase inhibited by this compound were shown to be dependent on the structure of the reactivating oxime, further illustrating the importance of molecular complementarity in these interactions. nih.govnih.gov
The Role of this compound in Biochemical Research
The chemical compound this compound belongs to the broader class of organophosphorus esters, which are instrumental in the fields of chemical biology and biochemistry. While detailed research focusing exclusively on the octylphosphonate variant is specific, the principles governing its interactions can be understood from studies on analogous p-nitrophenyl alkyl phosphonates. These compounds serve as powerful tools for dissecting enzymatic pathways and identifying protein targets.
Role in Biochemical Pathway Elucidation and Chemical Biology Tools
Organophosphorus compounds, including p-Nitrophenyl ethyl octylphosphonate, are widely recognized for their ability to interact with various enzymes, often leading to irreversible inhibition. This characteristic has been harnessed by researchers to study enzyme mechanisms, map active sites, and understand complex biochemical pathways. The p-nitrophenyl group, in particular, acts as a convenient chromogenic leaving group, allowing for the real-time monitoring of enzyme inhibition. nih.gov
The primary application of p-nitrophenyl alkyl phosphonates in biochemical research is as specific enzyme inhibitors. By observing which enzymes are inhibited by these compounds, scientists can infer the roles of those enzymes in various physiological processes.
A key area of study involves their effect on serine proteases and esterases. For instance, a range of p-nitrophenylethyl alkyl phosphonates has been used to inhibit the activated first component of complement (C'1a), a crucial enzyme in the innate immune system. nih.gov The inhibitory pattern of these phosphonates on C'1a was found to be remarkably similar to their effect on trypsin, suggesting structural similarities in the active sites of these two enzymes. nih.gov Specifically, it is proposed that both enzymes possess an anionic site that interacts with the inhibitor, influencing the specificity of the binding. nih.gov
Furthermore, these compounds have been used to probe the enzymes involved in the antigen-induced release of histamine (B1213489) from lung tissue. nih.gov While the inhibition pattern for histamine release showed similarities to that of C'1a inhibition, distinct differences were also noted, particularly with aminoalkyl phosphonate (B1237965) variants. nih.gov This suggests that the organophosphorus-inhibitable enzyme in the histamine release pathway is similar, but not identical, to C'1a. nih.gov Such comparative studies are vital for understanding the regulation of complex biological responses like inflammation and immunity.
| Enzyme/Process Target | Inhibition Pattern Similarity to C'1a | Key Finding | Reference |
|---|---|---|---|
| Trypsin | High | Suggests a similar active site structure, likely involving an anionic group. | nih.gov |
| Antigen-induced Histamine Release | Partial | Indicates the involvement of a similar, but not identical, organophosphorus-inhibitable enzyme. | nih.gov |
Beyond their role as simple inhibitors, phosphonate-based compounds are developed into sophisticated chemical probes for target identification and activity-based protein profiling (ABPP). Target identification is a critical and often challenging step in drug discovery, and chemical probes are essential tools in this process. nih.govresearchgate.net
The general structure of this compound is amenable to modification for use as a chemical probe. The phosphonate group can serve as a reactive moiety that forms a stable, covalent bond with a nucleophilic residue (like serine or cysteine) in an enzyme's active site. By incorporating a reporter tag (such as a fluorophore or a biotin (B1667282) handle) into the phosphonate molecule, researchers can "label" and subsequently identify target enzymes within complex biological samples like cell lysates.
This ABPP approach offers several advantages:
Direct Target Engagement: It allows for the direct identification of proteins that interact with the small molecule.
Activity-Dependent Labeling: Probes often label only the active form of an enzyme, providing a snapshot of the functional proteome.
In Situ Analysis: These experiments can be conducted in living cells, offering insights into target engagement in a native biological context.
While specific ABPP probes derived from this compound are not widely documented, the established use of other organophosphorus compounds as chemical probes provides a clear blueprint for its potential application in this area. researchgate.net
The use of phosphonate inhibitors provides profound insights into the fundamental mechanisms of enzyme catalysis. As stable analogs of the tetrahedral transition states that form during ester or peptide bond hydrolysis, phosphonates are excellent tools for studying the catalytic machinery of enzymes like lipases and proteases. nih.gov By binding tightly to the active site, they effectively "freeze" the enzyme in a state that mimics a key point in the catalytic cycle, allowing researchers to study the interactions that stabilize this high-energy intermediate.
The enantioselective inhibition of certain lipases by pure enantiomers of ethyl p-nitrophenyl hexylphosphonate highlights the stereospecificity of enzyme active sites. nih.gov Interestingly, studies have shown that the protease α-chymotrypsin can exhibit a reversed enantioselectivity compared to lipases when interacting with the same inhibitor, revealing subtle but significant differences in the architecture of their respective active sites. nih.gov
Comparing the specificity of inhibitors like p-nitrophenylethyl alkyl phosphonates across different enzymes also offers clues into evolutionary relationships. The observation that the reactivity of C'1a with these inhibitors is more similar to trypsin than to other enzymes suggests a degree of convergent or divergent evolution in their active site structures. nih.gov By systematically probing enzyme families with a diverse panel of such inhibitors, researchers can map functional relationships and better understand the evolutionary processes that have shaped enzyme function.
Scientific Article on this compound Cannot Be Generated Due to Lack of Specific Data
A comprehensive and scientifically accurate article focusing solely on the environmental fate and degradation mechanisms of the chemical compound “this compound,” as per the detailed outline requested, cannot be generated at this time. Extensive searches of publicly available scientific literature and databases have revealed a significant lack of specific research data for this particular compound.
The provided outline requires in-depth information on hydrolytic degradation pathways, pH-dependent kinetics, biotransformation by microbial processes, and photodegradation studies. While general principles of organophosphate degradation are well-documented, the strict requirement to focus solely on "this compound" prevents the extrapolation of data from related but chemically distinct compounds. Presenting information from analogues such as p-nitrophenyl phosphate (B84403) or other organophosphonates would not meet the specified constraints and would be scientifically inappropriate.
Research data was found for derivatives containing the p-nitrophenyl octylphosphonate moiety, confirming its use in biochemical studies. However, this research does not address the environmental fate aspects such as hydrolysis rates, biodegradation pathways in soil or water, or photolytic stability under environmental conditions.
To maintain the highest standards of scientific accuracy and adhere to the user's explicit instructions, the generation of the requested article is not possible without the specific empirical data required for each section of the outline. Further experimental research on the environmental fate and degradation of this compound is needed before a thorough and authoritative article on this specific subject can be written.
Environmental Fate and Degradation Mechanisms Academic Research Perspective
Sorption and Mobility in Soil and Aquatic Compartments
The interaction of a chemical with soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This value indicates the tendency of a substance to bind to organic matter in the soil, which in turn influences its mobility. A high Koc value suggests strong adsorption to soil particles and consequently low mobility, reducing the likelihood of leaching into groundwater. Conversely, a low Koc value indicates weaker adsorption and greater potential for movement within the soil profile and transport into aquatic environments ucanr.educhemsafetypro.com.
Research into organophosphate pesticides with similar structural components provides valuable insights. For instance, methyl parathion, which also contains a p-nitrophenyl group, exhibits moderate soil adsorption. Its Koc values have been reported to range from 230 to 670 L/kg across different soil types, with a clear correlation between higher Koc values and increased soil organic matter content. This suggests that the p-nitrophenyl moiety contributes to the compound's affinity for soil organic carbon. Generally, organophosphate esters are recognized as a class of compounds with the potential for widespread environmental distribution due to their varied structures and uses.
The length of the alkyl chain in organophosphate esters plays a significant role in their hydrophobicity and, consequently, their sorption behavior. As the length of the alkyl chain increases, the compound typically becomes more hydrophobic, leading to stronger adsorption to soil and sediment. This trend is evident when comparing different OPEs. For example, tributyl phosphate (B84403) (TBP), with its four-carbon butyl chains, has an estimated Koc of 2400, indicating slight mobility nih.gov. Another OPE, tris(2-butoxyethyl) phosphate (TBEP), which has longer and more complex alkyl chains, is also expected to exhibit high sorption to soil and sediment ecetoc.org. Studies on a range of OPEs have demonstrated that those with higher hydrophobicity, such as triphenyl phosphate (TPhP) and tris(2-ethylhexyl) phosphate (TEHP), show strong sorption to soil and are not easily desorbed nih.gov. This is attributed to their high affinity for soil organic carbon.
The following interactive data table provides a comparative overview of the soil sorption coefficients (Koc) for structurally related organophosphate compounds, which helps in estimating the potential mobility of p-Nitrophenyl ethyl octylphosphonate.
| Compound Name | Chemical Structure | Koc (L/kg) | Mobility Class |
| Methyl Parathion | O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate | 230 - 670 | Medium to Low |
| Tributyl Phosphate (TBP) | (CH₃CH₂CH₂CH₂)₃PO | ~2400 | Low to Slight |
| Tris(2-butoxyethyl) phosphate (TBEP) | (CH₃(CH₂)₃OCH₂CH₂)₃PO | High (specific value not available) | Low to Immobile |
| Triphenyl Phosphate (TPhP) | (C₆H₅O)₃PO | High (specific value not available) | Low to Immobile |
Note: The mobility classes are based on established classification schemes where higher Koc values correspond to lower mobility.
Based on the available data for analogous compounds, it can be inferred that this compound will exhibit low to very low mobility in soil. The strong sorption to soil particles will limit its potential for leaching into groundwater. In aquatic environments, it is expected to partition significantly to suspended solids and bottom sediments. This strong association with particulate matter will influence its transport, bioavailability, and degradation pathways in aquatic ecosystems. While volatilization from water surfaces can be a dissipation route for some OPEs, the strong adsorption of this compound to sediment is likely to reduce its availability for volatilization nih.gov.
Further research involving laboratory batch equilibrium studies with various soil and sediment types would be necessary to determine the precise Koc and Freundlich adsorption coefficients for this compound. Such studies would provide the quantitative data needed for accurate environmental fate modeling and risk assessment.
Advanced Analytical Methodologies for P Nitrophenyl Ethyl Octylphosphonate Research
Spectrophotometric Assays for p-Nitrophenol Release in Enzymatic Reactions
Spectrophotometric assays are a cornerstone for studying the enzymatic hydrolysis of p-Nitrophenyl ethyl octylphosphonate. This method is predicated on the release of p-nitrophenol (PNP), a chromogenic product, which can be quantified by measuring its absorbance.
The enzymatic cleavage of the ester bond in p-nitrophenyl-substituted compounds by enzymes like esterases or phosphatases liberates PNP. semanticscholar.orgbridgewater.edu In alkaline conditions, PNP forms the p-nitrophenolate anion, which exhibits a distinct yellow color and a strong absorbance maximum around 405-420 nm. scielo.sa.cr This colorimetric change allows for the continuous and real-time monitoring of enzyme activity. semanticscholar.orgnih.gov
Several factors can influence the accuracy of these assays, including pH and temperature. The absorbance of PNP is highly dependent on pH, with the anionic form that absorbs at higher wavelengths becoming predominant at alkaline pH. scielo.sa.crresearchgate.net Therefore, careful control and measurement of pH are critical for reliable and reproducible results. researchgate.net A modified spectrophotometric method utilizes the isosbestic point of PNP at 347 nm, where the absorbance is independent of pH, to improve accuracy. ncsu.edu
The general procedure for a spectrophotometric assay involves:
Preparation of a buffer solution at a specific pH.
Addition of the enzyme and the substrate, this compound.
Monitoring the increase in absorbance at the characteristic wavelength of p-nitrophenolate over time using a UV-Vis spectrophotometer. ncsu.edu
The rate of the reaction, and thus the enzyme activity, is calculated from the initial linear portion of the absorbance versus time curve.
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its related compounds from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are frequently employed. ncsu.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound, reversed-phase HPLC is often used, where a nonpolar stationary phase is paired with a polar mobile phase. Detection is typically achieved using a UV-Vis detector set at a wavelength where the compound or its hydrolysis product, p-nitrophenol, absorbs light. ncsu.edu
Gas Chromatography (GC): GC is particularly useful for volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile, derivatization techniques can be used to convert it into a more volatile compound suitable for GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities based on the mass-to-charge ratio of the fragmented ions. nih.gov
Paper chromatography has also been historically used for the analysis of related organophosphorus insecticides, where the separated components can be visualized by spraying with a reagent that reacts to form colored spots. scispace.com
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the detailed structural elucidation of this compound and for gaining insights into reaction mechanisms.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.
¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment.
¹³C NMR: Offers insights into the carbon skeleton of the molecule.
³¹P NMR: Is particularly useful for phosphorus-containing compounds like this compound, providing direct information about the phosphorus atom and its bonding environment. rsc.org
NMR can be used to confirm the identity and purity of synthesized this compound and to study its interactions with other molecules, such as enzymes.
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can provide valuable information about the structure of the molecule. nist.gov
X-ray Crystallography for Enzyme-Inhibitor Complex Structure Determination
X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of molecules, including complex biomolecules like enzymes and their complexes with inhibitors. nih.gov In the context of this compound research, this technique is invaluable for understanding how the compound interacts with its target enzymes at the molecular level.
By crystallizing an enzyme in the presence of this compound or a stable analog, researchers can obtain a detailed 3D structure of the enzyme-inhibitor complex. nih.gov This structural information reveals:
The precise binding mode of the inhibitor in the enzyme's active site.
The specific amino acid residues involved in the interaction.
Conformational changes in the enzyme upon inhibitor binding.
This knowledge is crucial for understanding the mechanism of inhibition and for the rational design of more potent and specific inhibitors. nih.gov
Stopped-Flow Spectroscopy for Rapid Reaction Kinetic Analysis
For enzymatic reactions that occur on a millisecond timescale, conventional spectrophotometric methods are too slow to capture the initial rapid phases of the reaction. williams.eduedinst.com Stopped-flow spectroscopy is a specialized technique designed to study the kinetics of such fast reactions. researchgate.net
In a stopped-flow experiment, small volumes of the enzyme and substrate solutions are rapidly mixed, and the reaction is monitored in real-time by measuring changes in absorbance or fluorescence. edinst.comcam.ac.uk This allows for the observation of pre-steady-state kinetics, providing insights into individual steps of the enzymatic reaction mechanism, such as substrate binding, the formation of intermediates, and product release. cam.ac.uknih.gov
For the study of this compound hydrolysis, stopped-flow spectroscopy can be used to:
Determine the rate constants for individual steps in the reaction pathway.
Identify and characterize transient intermediates.
Elucidate the detailed kinetic mechanism of enzyme inhibition.
Emerging Research Frontiers and Interdisciplinary Perspectives
Design of Next-Generation Enzyme Modulators and Substrates
The unique chemical structure of p-Nitrophenyl ethyl octylphosphonate, featuring a reactive phosphonate (B1237965) ester linkage to a chromogenic p-nitrophenyl group, makes it and its analogs valuable tools in the design of sophisticated enzyme modulators and substrates. Organophosphonates are well-known for their ability to interact with serine hydrolases, a large and diverse class of enzymes with critical roles in physiology. nih.gov The electrophilic phosphorus atom is susceptible to nucleophilic attack by the active site serine residue, leading to covalent modification and often, irreversible inhibition of the enzyme. nih.gov This reactivity forms the basis for their use in developing next-generation enzyme modulators.
Researchers leverage the p-nitrophenyl group as a convenient reporter, as its cleavage by an enzyme releases p-nitrophenolate, a yellow-colored compound that can be easily quantified spectrophotometrically. semanticscholar.orgsigmaaldrich.com This property is instrumental in high-throughput screening assays to discover new enzyme inhibitors or to characterize the activity of known enzymes. By systematically modifying the ethyl and octyl chains of this compound, researchers can fine-tune the molecule's steric and hydrophobic properties to achieve selective targeting of specific enzymes.
Furthermore, the principles learned from the interaction of such phosphonates with enzymes are being applied to the rational design of novel substrates. For instance, p-nitrophenyl esters are used to probe the reaction mechanisms of enzymes like thiolases, expanding the range of possible substrates for biocatalytic reactions. nih.gov The insights gained from studying how enzymes process these molecules can guide the development of biocatalysts for green chemistry applications.
A summary of enzyme classes that can be modulated by organophosphonate compounds and the principles behind the design of next-generation modulators is presented in the table below.
| Enzyme Class | Principle of Modulation | Application in Design |
| Serine Hydrolases | Covalent modification of the active site serine residue. | Development of selective inhibitors for therapeutic and research purposes. |
| Esterases | Serve as surrogate substrates for activity screening. | High-throughput screening of enzyme libraries and inhibitor discovery. |
| Thiolases | Acyl group transfer to the active site cysteine. | Probing enzyme mechanisms and expanding substrate scope for biocatalysis. nih.gov |
| Phosphatases | Substrate for enzymatic activity assays. | Quantification of phosphatase activity in biological samples. sigmaaldrich.com |
Integration with "Omics" Technologies for Systems-Level Understanding
The advent of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the system-wide effects of compounds like this compound. Instead of focusing on a single molecular target, these approaches provide a global view of the cellular response to chemical exposure.
Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how exposure to an organophosphonate alters gene expression patterns. For example, a study on the organophosphate pesticide phosmet (B1677707) in zebrafish embryos identified significant changes in the expression of genes involved in metabolic pathways, calcium signaling, and phototransduction. nih.govnih.gov This type of data provides valuable insights into the broader biological pathways affected by the compound, beyond its primary mechanism of action. nih.govnih.gov While a direct transcriptomic analysis of this compound has not been reported, similar approaches could be employed to understand its specific effects.
Proteomics, particularly activity-based protein profiling (ABPP), is another powerful tool. Competitive ABPP uses broad-spectrum probes, often fluorophosphonates, to map the inhibition profiles of compounds across entire enzyme families in native biological systems. nih.govresearchgate.net This technique can identify not only the intended targets of a compound like this compound but also any off-target interactions, which is crucial for assessing its selectivity and potential side effects. nih.gov
Metabolomics, the analysis of all metabolites in a biological sample, can further elucidate the functional consequences of enzyme inhibition by this compound. By measuring changes in the levels of endogenous small molecules, researchers can map the metabolic pathways that are perturbed by the compound's activity.
The integration of these "omics" datasets provides a comprehensive, systems-level understanding of the biological impact of this compound, moving beyond a reductionist view to a more holistic perspective.
Advancements in Theoretical and Computational Chemistry for Compound Behavior Prediction
Theoretical and computational chemistry have become indispensable tools for predicting the behavior of molecules like this compound at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Molecular dynamics (MD) simulations, for instance, can model the dynamic interactions between an organophosphonate and its target enzyme. njit.eduresearchgate.net These simulations can reveal the precise binding mode of the inhibitor, the conformational changes that occur upon binding, and the energetic factors that govern the interaction. njit.eduresearchgate.net Such detailed information is invaluable for the rational design of more potent and selective enzyme inhibitors. For example, MD simulations have been used to study the interaction of organic phosphates with mineral surfaces, which is relevant for understanding their environmental fate. nih.govmdpi.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govresearchgate.net For organophosphonates, QSAR can be used to predict their inhibitory potency against a particular enzyme based on various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters. nih.govoatext.com These models can then be used to virtually screen large libraries of compounds to identify promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.govoatext.com
The table below summarizes some of the key computational methods and their applications in studying organophosphonate compounds.
| Computational Method | Application | Predicted Properties |
| Molecular Dynamics (MD) Simulations | Elucidating enzyme-inhibitor interactions. | Binding modes, conformational changes, interaction energies. njit.eduresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions. | Reaction pathways, transition state geometries, activation energies. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from chemical structure. | Inhibitory potency (IC50, Ki), toxicity. nih.govoatext.com |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. | 3D arrangement of functional groups required for binding. |
Sustainable Chemistry and Bioremediation Applications of Related Compounds
The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis and use of organophosphorus compounds. rsc.orgrsc.org Researchers are exploring more environmentally friendly synthetic routes that minimize waste and the use of hazardous reagents. rsc.org Moreover, there is a growing interest in harnessing the chemical versatility of organophosphonates for sustainable applications, such as their use as catalysts and versatile building blocks in organic synthesis. nih.govacs.org
In the context of environmental science, the bioremediation of organophosphonate pollutants is a major area of research. mdpi.comnih.govulster.ac.uknih.gov Many organophosphonates are persistent in the environment and can have ecotoxicological effects. ulster.ac.uk Microorganisms have evolved diverse enzymatic pathways to degrade these compounds, often using them as a source of phosphorus. mdpi.comnih.govnih.govscispace.com The enzymes involved in these pathways, such as C-P lyases and phosphonatases, are of great interest for their potential use in bioremediation technologies. mdpi.comnih.govnih.gov
By understanding the mechanisms of these enzymes, scientists can engineer microorganisms with enhanced capabilities to break down specific organophosphonate pollutants in contaminated soil and water. While research directly on the bioremediation of this compound is not extensively documented, the broader knowledge of microbial phosphonate metabolism provides a strong foundation for developing such strategies. The ultimate goal is to create sustainable and cost-effective solutions for cleaning up environmental contamination from this class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for p-nitrophenyl ethyl octylphosphonate, and how can reaction efficiency be optimized?
- The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting octylphosphonyl chloride with p-nitrophenylethanol in anhydrous ethyl acetate, using triethylamine as a base to neutralize HCl byproducts . Reaction efficiency depends on maintaining anhydrous conditions, controlling temperature (e.g., 5°C to prevent side reactions), and stoichiometric excess of the phosphonyl chloride. Post-synthesis purification via recrystallization (hexane-ether mixtures) or column chromatography is critical to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound?
- HPLC/LC-MS : Reverse-phase chromatography with C18 columns and acetonitrile-water gradients (e.g., 60:40 v/v) resolves the compound from impurities. Retention times can be compared to standards .
- NMR Spectroscopy : P NMR confirms the phosphonate structure (δ ~20-30 ppm), while H NMR identifies ethyl and octyl substituents (e.g., triplet for ethyl-O-P at ~1.3 ppm) .
- FT-IR : Peaks at ~1250 cm (P=O stretch) and ~1520 cm (NO asymmetric stretch) validate functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Store at 0–6°C in amber glass vials to prevent photodegradation. The compound is moisture-sensitive; use desiccants in storage containers. Toxicity data indicate acute oral LD values <50 mg/kg in rodents, necessitating PPE (gloves, goggles) during handling .
Advanced Research Questions
Q. How do hydrolysis kinetics of this compound vary under different pH conditions, and what degradation products form?
- Hydrolysis follows pseudo-first-order kinetics. Under alkaline conditions (pH >10), the phosphonate ester bond cleaves rapidly, releasing p-nitrophenol (detectable via UV-Vis at 405 nm) and ethyl octylphosphonic acid. Acidic conditions (pH <4) slow hydrolysis, favoring intramolecular rearrangement. Solubility data (e.g., 4.3 mg/L at 25°C) suggest limited aqueous stability, necessitating buffered systems for kinetic studies .
Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for phosphonate esters like this compound?
- Discrepancies in IC values may arise from assay conditions (e.g., substrate concentration, enzyme source). Competitive inhibition can be validated via Lineweaver-Burk plots: if the compound increases without affecting , it competes with the substrate. Use p-nitrophenyl analogs (e.g., p-nitrophenyl valerate) as positive controls to benchmark inhibition potency .
Q. How can computational modeling predict the environmental fate of this compound in soil and aquatic systems?
- Molecular dynamics simulations (e.g., using COSMO-RS) correlate with experimental log (~3.5) to predict moderate bioaccumulation potential. Hydrolysis half-lives (t <30 days in water) and adsorption coefficients ( ~50 L/kg in soil) suggest rapid degradation but limited mobility in sediment-rich environments .
Q. What advanced spectral methods differentiate this compound from structurally similar organophosphonates?
- High-Resolution Mass Spectrometry (HR-MS) : Exact mass (e.g., [M+H] = 316.12) distinguishes it from analogs like ethyl p-nitrophenyl phenylphosphonothionate (MW 323.31) .
- X-ray Crystallography : Resolves octyl chain conformation and nitro-group orientation, critical for structure-activity relationship studies .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Environmental Testing : Use OECD Guideline 307 for soil degradation studies, with LC-MS quantification limits <0.1 ppm .
- Enzymatic Assays : Pre-incubate the compound with enzymes (e.g., alkaline phosphatase) for 10 min to assess time-dependent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
